

# Application Notes and Protocols: Nitration of 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone

Cat. No.: B1296175

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This document provides a detailed protocol for the regioselective nitration of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** to synthesize 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone. The protocol is based on established methods for the nitration of substituted phenols and hydroxyacetophenones.

## Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group, which can be a key functional group in a target molecule or serve as a precursor for other functionalities, such as an amino group. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone**, the strongly activating ortho-, para-directing hydroxyl group and the deactivating meta-directing acetyl group, along with the bulky tert-butyl group, influence the position of electrophilic substitution. The primary product expected is the result of nitration at the position ortho to the hydroxyl group and meta to the acetyl group.

## Reaction Scheme

Caption: Reaction scheme for the nitration of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone**.

## Quantitative Data

The following table summarizes key quantitative data for the starting material and the expected product. Please note that specific experimental data such as yield and melting point for the nitrated product are not widely available in the cited literature and should be determined empirically.

Compound	CAS Number	Molecular Formula	Molar Mass ( g/mol )	Appearance	Melting Point (°C)
1-(5-tert-butyl-2-hydroxyphenyl)ethanone	57373-81-6	C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>	192.25	Off-white solid	58-61
1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone	100245-06-5	C <sub>12</sub> H <sub>15</sub> NO <sub>4</sub>	253.25	Yellow solid (expected)	Not available in searched literature.[1] [2] For comparison, 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone has a melting point of 134 °C.[3]

## Experimental Protocol

This protocol details the procedure for the nitration of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone**.

Materials and Reagents:

- **1-(5-tert-butyl-2-hydroxyphenyl)ethanone**
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, 98%)

- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Glacial Acetic Acid
- Deionized Water
- Ice
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Buchner funnel and filter paper
- Beakers
- Standard laboratory glassware

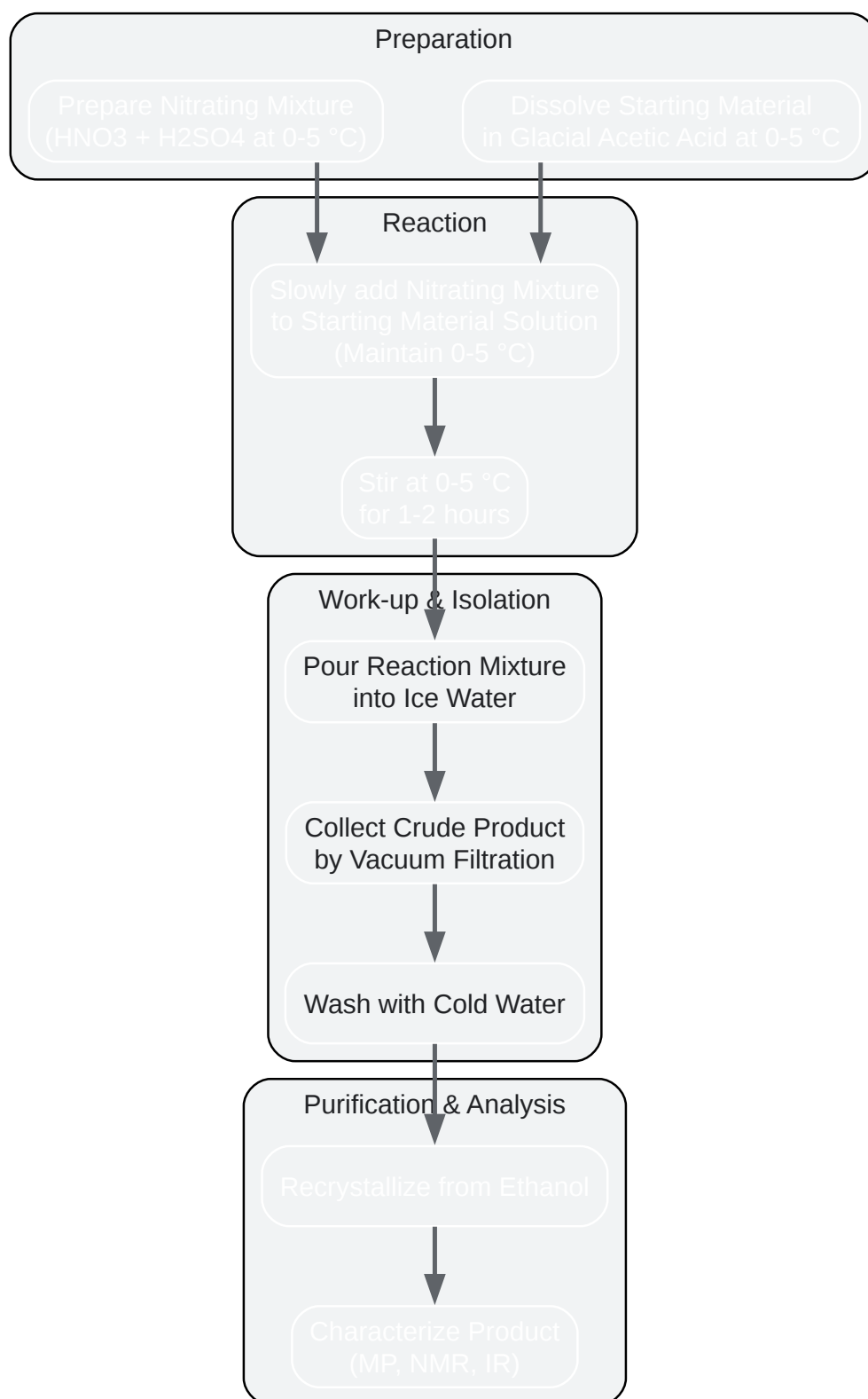
#### Procedure:

- Preparation of the Nitrating Mixture:
  - In a flask cooled in an ice bath, slowly add a pre-determined volume of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. The typical molar ratio of nitric acid to sulfuric acid is 1:2.
  - Maintain the temperature of the mixture below 10 °C during the addition.
  - Allow the mixture to cool to 0-5 °C before use.
- Dissolution of the Starting Material:

- In a separate round-bottom flask, dissolve 1.0 equivalent of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone** in a minimal amount of glacial acetic acid with stirring.
- Cool the solution to 0-5 °C in an ice bath.
- Nitration Reaction:
  - Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material using a dropping funnel.
  - Carefully monitor the reaction temperature and maintain it between 0-5 °C throughout the addition. The reaction is highly exothermic.
  - After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
- Work-up and Isolation:
  - Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.
  - A yellow precipitate of the crude product should form.
  - Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Buchner funnel.
  - Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
- Purification:
  - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
  - Dissolve the crude solid in a minimum amount of hot ethanol.
  - If necessary, filter the hot solution to remove any insoluble impurities.

- Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- Characterization:
  - Determine the melting point of the purified product.
  - Characterize the product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its structure.

## Experimental Workflow



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Caption: Workflow diagram for the nitration of **1-(5-tert-butyl-2-hydroxyphenyl)ethanone**.

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## References

- 1. CAS#:100245-06-5 | 1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | Chemsrcc [chemsrc.com]
- 2. Cas 100245-06-5,1-(5-tert-butyl-2-hydroxy-3-nitrophenyl)ethanone | lookchem [lookchem.com]
- 3. 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone [stenutz.eu]
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